

A Comparative Guide to AXL Kinase Inhibitors for Researchers

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Compound of Interest

Compound Name: Axl-IN-7

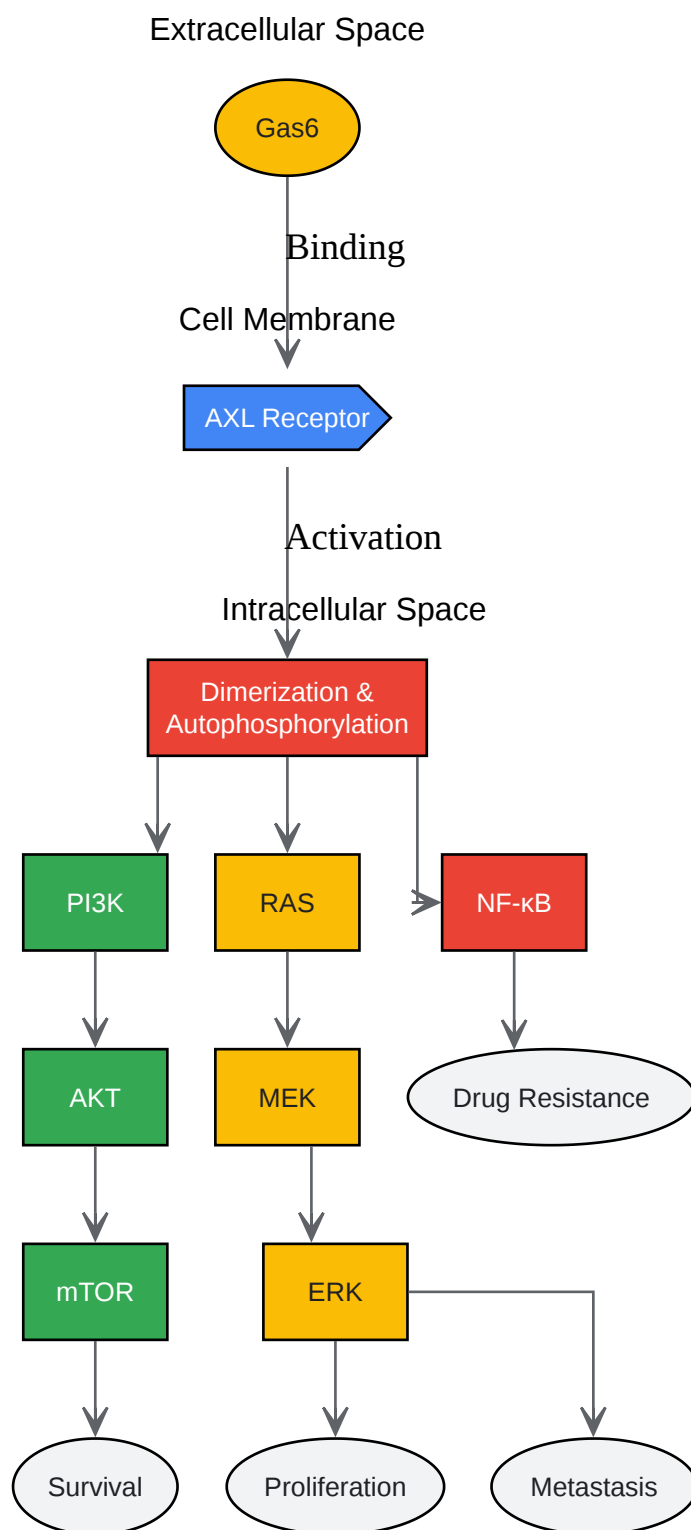
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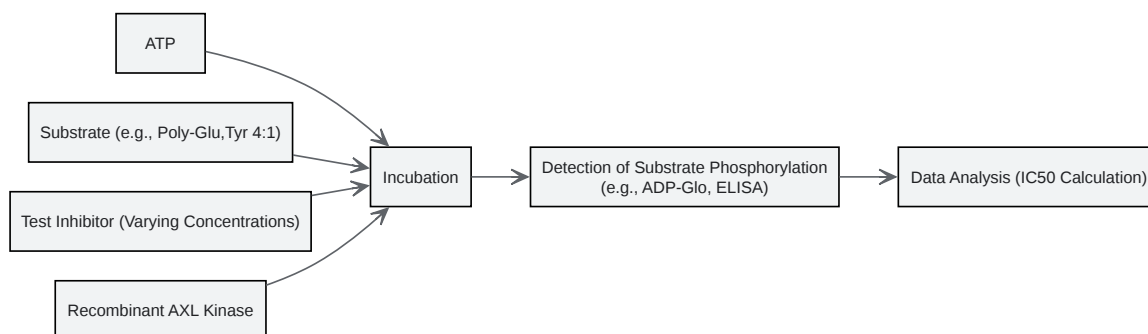
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target. Overexpressed in numerous malignancies, AXL plays a pivotal role in tumor growth, metastasis, and the development of therapeutic resistance. This guide provides an objective comparison of several prominent AXL kinase inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds. While this guide aims to be comprehensive, detailed quantitative data for **Axl-IN-7** is not publicly available, thus limiting a direct comparison. The focus will be on other well-characterized inhibitors: Bemcentinib (R428), ONO-7475, SLC-391, TP-0903, and UNC2025.

AXL Signaling Pathway

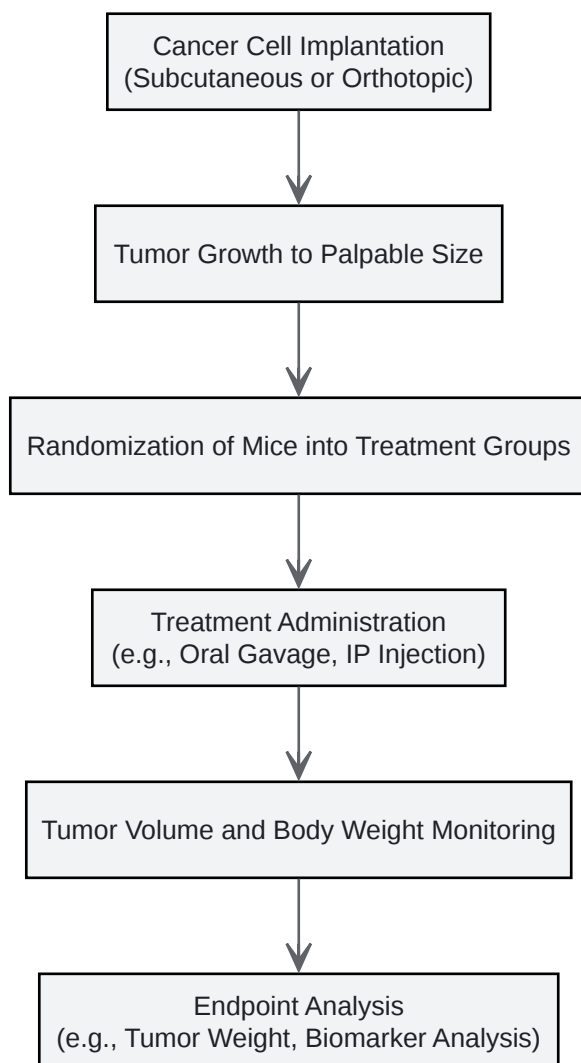
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Gas6 (Growth arrest-specific 6). This binding event leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways. These pathways, including PI3K/AKT/mTOR, RAS/MEK/ERK, and NF- κ B, are crucial for cell survival, proliferation, migration, and invasion. The inhibition of AXL is a promising strategy to disrupt these oncogenic processes.



Biochemical Kinase Assay Workflow



In Vivo Xenograft Study Workflow



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